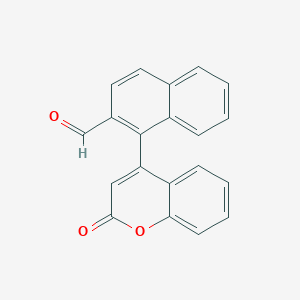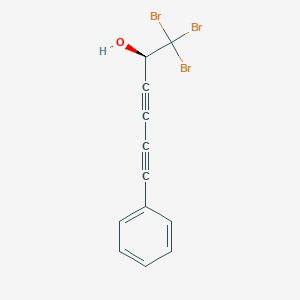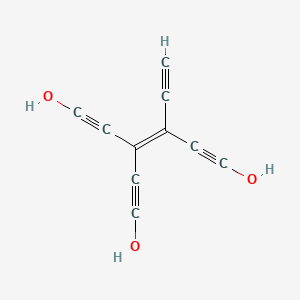
Trichloromethyl nitrite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trichloromethyl nitrite is a chemical compound characterized by the presence of a trichloromethyl group (CCl₃) attached to a nitrite group (NO₂). This compound is known for its applications in various fields, including agriculture, where it is used as a nitrification inhibitor to enhance nitrogen use efficiency in soils.
準備方法
Synthetic Routes and Reaction Conditions: Trichloromethyl nitrite can be synthesized through the reaction of trichloromethyl compounds with nitrite sources under controlled conditions. One common method involves the reaction of trichloromethyl chloride with sodium nitrite in the presence of a solvent like acetonitrile. The reaction is typically carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
化学反応の分析
Types of Reactions: Trichloromethyl nitrite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trichloromethyl nitrate.
Reduction: Reduction reactions can convert it into trichloromethyl amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrite group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Trichloromethyl nitrate.
Reduction: Trichloromethyl amine derivatives.
Substitution: Various substituted trichloromethyl compounds depending on the nucleophile used.
科学的研究の応用
Trichloromethyl nitrite has a wide range of applications in scientific research:
Biology: It is studied for its potential effects on biological systems, particularly in the context of nitrification inhibition.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of trichloromethyl nitrite primarily involves its role as a nitrification inhibitor. It inhibits the activity of ammonia-oxidizing bacteria and archaea, thereby reducing the conversion of ammonium to nitrate in soils. This inhibition is achieved through the interaction of the trichloromethyl group with the active sites of the enzymes involved in nitrification, leading to the formation of stable complexes that prevent the enzymes from functioning properly.
類似化合物との比較
Nitrapyrin: 2-chloro-6-(trichloromethyl)pyridine, another nitrification inhibitor.
Etridiazole: 5-ethoxy-3-trichloromethyl-1,2,4-thiadiazole, used in agriculture.
Dicyandiamide (DCD): A nitrification inhibitor used in various agricultural applications.
Uniqueness: Trichloromethyl nitrite is unique due to its specific combination of trichloromethyl and nitrite groups, which confer distinct chemical properties and reactivity
特性
CAS番号 |
496787-30-5 |
|---|---|
分子式 |
CCl3NO2 |
分子量 |
164.37 g/mol |
IUPAC名 |
trichloromethyl nitrite |
InChI |
InChI=1S/CCl3NO2/c2-1(3,4)7-5-6 |
InChIキー |
GFNFFMACHJPNML-UHFFFAOYSA-N |
正規SMILES |
C(ON=O)(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


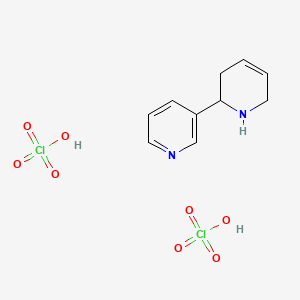

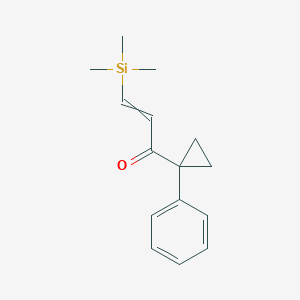
![4-(Bicyclo[2.2.1]heptan-2-yl)oxan-2-one](/img/structure/B14232451.png)
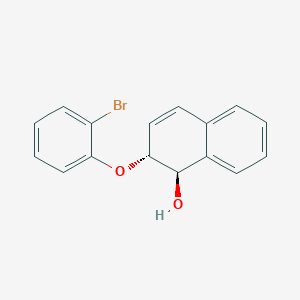

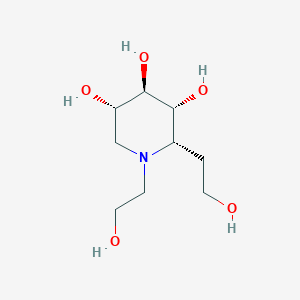
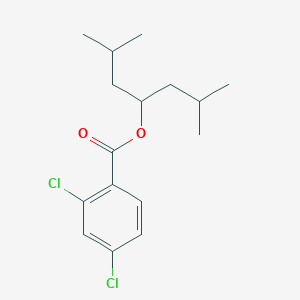
![[1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl-](/img/structure/B14232483.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxyethanesulfonic acid](/img/structure/B14232485.png)
